molecular formula C8H12ClN3 B14838361 2-(3-Aminopropyl)-5-chloropyridin-4-amine

2-(3-Aminopropyl)-5-chloropyridin-4-amine

Cat. No.: B14838361
M. Wt: 185.65 g/mol
InChI Key: ZJSIGHHAEHCLQR-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-5-chloropyridin-4-amine is a chemical compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an aminopropyl group attached to the pyridine ring, which is further substituted with a chlorine atom at the 5-position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyl)-5-chloropyridin-4-amine typically involves the reaction of 5-chloropyridin-4-amine with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)-5-chloropyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted pyridine derivatives.

Scientific Research Applications

2-(3-Aminopropyl)-5-chloropyridin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new drugs for treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of their activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminopropyl)-5-chloropyridin-4-amine: Similar structure but with different substitution pattern.

    2-(3-Aminopropyl)-5-bromopyridin-4-amine: Bromine atom instead of chlorine.

    2-(3-Aminopropyl)-5-methylpyridin-4-amine: Methyl group instead of chlorine.

Uniqueness

2-(3-Aminopropyl)-5-chloropyridin-4-amine is unique due to the presence of both the aminopropyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-(3-aminopropyl)-5-chloropyridin-4-amine

InChI

InChI=1S/C8H12ClN3/c9-7-5-12-6(2-1-3-10)4-8(7)11/h4-5H,1-3,10H2,(H2,11,12)

InChI Key

ZJSIGHHAEHCLQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1N)Cl)CCCN

Origin of Product

United States

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